Raloxifene hydrochloride Raloxifene hydrochloride Raloxifene hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of raloxifene and hydrogen chloride. It has a role as a bone density conservation agent, an estrogen antagonist and an estrogen receptor modulator. It contains a raloxifene(1+).
Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer.
A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue.
See also: Raloxifene (has active moiety).
Brand Name: Vulcanchem
CAS No.: 82640-04-8
VCID: VC20745368
InChI: InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
SMILES: C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.[Cl-]
Molecular Formula: C28H28ClNO4S
Molecular Weight: 510.0 g/mol

Raloxifene hydrochloride

CAS No.: 82640-04-8

Cat. No.: VC20745368

Molecular Formula: C28H28ClNO4S

Molecular Weight: 510.0 g/mol

* For research use only. Not for human or veterinary use.

Raloxifene hydrochloride - 82640-04-8

CAS No. 82640-04-8
Molecular Formula C28H28ClNO4S
Molecular Weight 510.0 g/mol
IUPAC Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
Standard InChI Key BKXVVCILCIUCLG-UHFFFAOYSA-N
SMILES C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.[Cl-]
Canonical SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl

Chemical Properties and Mechanism of Action

Raloxifene hydrochloride functions through a tissue-selective mechanism that distinguishes it from both estrogen and other modulators of estrogen activity. Its biological effects result from high-affinity binding to estrogen receptors, where it acts as:

  • An estrogen agonist in bone tissue, promoting bone mineral density maintenance

  • An estrogen agonist in lipid metabolism, improving cholesterol profiles

  • An estrogen antagonist in breast tissue, inhibiting estrogen-dependent proliferation

  • An estrogen antagonist in endometrial tissue, preventing stimulation of uterine lining

This selective receptor modulation explains raloxifene's therapeutic profile - providing beneficial effects on bone and lipid metabolism while minimizing unwanted estrogenic stimulation in reproductive tissues .

Pharmacokinetics and Metabolism

Absorption and Distribution

Raloxifene hydrochloride demonstrates complex pharmacokinetic properties. Following intravenous administration, raloxifene is cleared at a rate approximating hepatic blood flow. The compound exhibits high plasma protein binding, contributing to its pharmacokinetic profile.

Clearance and Elimination

The apparent oral clearance of raloxifene is approximately 44.1 L/kg×hr, with a range of 40 to 60 L/kg×hr following chronic dosing. In studies involving healthy postmenopausal women receiving multiple oral doses, researchers documented a mean clearance of 47.4 L/kg×hr. Notably, hepatic impairment can significantly reduce apparent clearance by approximately 56% .

Clinical Applications

Treatment of Postmenopausal Osteoporosis

Raloxifene hydrochloride has demonstrated significant efficacy in the management of postmenopausal osteoporosis. Clinical studies have established that at the recommended dosage of 60 mg/day, raloxifene produces meaningful increases in bone mineral density (BMD) across multiple skeletal sites:

  • Lumbar spine: 1.6 to 3.4% increase

  • Femoral neck: 0.9 to 2.3% increase

  • Total hip: 1.0 to 1.6% increase

These improvements contrast sharply with placebo groups, which typically showed changes of ≤0.5% .

Beyond BMD improvements, raloxifene significantly reduces vertebral fracture risk in postmenopausal women with osteoporosis. Treatment with raloxifene at doses of 60 or 120 mg/day over a 36-month period resulted in substantial reductions in radiographic fracture risk (30% and 50%, respectively) compared to placebo. This protective effect occurred regardless of whether patients had existing fractures at baseline .

Breast Cancer Prevention

One of raloxifene's most notable secondary benefits is its protective effect against invasive breast cancer. In postmenopausal women with osteoporosis, raloxifene treatment reduced the risk of invasive breast cancer by 76% during a median follow-up period of 40 months .

This protective effect appears to be specific to estrogen receptor-positive cancers, with research demonstrating:

  • 90% reduction in estrogen receptor-positive invasive breast cancers

  • No significant effect on estrogen receptor-negative cancer risk

These findings position raloxifene as a potential preventive therapy for women at elevated risk of breast cancer, particularly when osteoporosis treatment is also indicated.

Clinical Trials and Research Findings

The Multiple Outcomes of Raloxifene Evaluation (MORE) Trial

The MORE trial represents a landmark study in raloxifene research. This multicenter, randomized, double-blind, placebo-controlled trial examined raloxifene's effects in 7,705 postmenopausal women with osteoporosis over a median follow-up period of 40 months. Study participants received either raloxifene (60 mg daily, one tablet plus one placebo tablet; or 60 mg, two tablets daily) or placebo (two tablets) .

The trial yielded several significant findings:

Table 1: Key Outcomes from the MORE Trial

OutcomeRaloxifene (n=5,129)Placebo (n=2,576)Relative Risk (95% CI)
Confirmed breast cancer cases13270.24 (0.13-0.44)
Estrogen receptor-positive breast cancerNot specifiedNot specified0.10 (0.04-0.24)
Estrogen receptor-negative breast cancerNot specifiedNot specified0.88 (0.26-3.0)
Venous thromboembolic eventsNot specifiedNot specified3.1 (1.5-6.2)
Endometrial cancerNot specifiedNot specified0.8 (0.2-2.7)

The MORE trial demonstrated that treating 126 women with raloxifene would prevent one case of breast cancer, establishing the drug's substantial preventive potential .

Long-Term Bone and Lipid Effects

Further research examined raloxifene's long-term effects on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women over a three-year period. These studies enrolled 1,145 healthy postmenopausal women aged 45-60 years, randomized to receive raloxifene hydrochloride (30, 60, or 150 mg) or placebo daily, with all groups receiving 400-600 mg of elemental calcium .

Table 2: Lumbar Spine BMD Changes from Baseline to 36 Months

Treatment GroupMean Percentage Change (± SE)
Placebo-1.32% ± 0.22%
Raloxifene 30 mg+0.71% ± 0.23%
Raloxifene 60 mg+1.28% ± 0.23%
Raloxifene 150 mg+1.20% ± 0.24%

Similar beneficial patterns were observed in hip and total body BMD measurements. Additionally, biochemical markers of bone turnover were suppressed by raloxifene treatment to normal premenopausal ranges throughout the three-year study period .

Beyond skeletal effects, raloxifene demonstrated favorable impacts on lipid metabolism, with serum low-density lipoprotein cholesterol reduced by 7-12% below baseline throughout the treatment period .

The Study of Tamoxifen and Raloxifene (STAR)

The STAR trial directly compared raloxifene (Evista®) with tamoxifen (Nolvadex®) for breast cancer prevention in high-risk postmenopausal women. This extensive clinical trial recruited 19,747 women across more than 500 centers in the United States, Canada, and Puerto Rico. All participants had an increased risk of breast cancer equivalent to or greater than that of an average 60-64-year-old woman (1.66% five-year risk) .

The trial enrolled women with varying degrees of breast cancer risk:

Table 3: Breast Cancer Risk Distribution among STAR Participants

Five-Year Breast Cancer RiskPercentage of STAR ParticipantsNumber of Participants
1.66 - 1.99%11.0%2,176
2.0 - 2.99%30.2%5,962
3.0 - 4.99%31.5%6,229
Greater than 5.0%27.2%5,380

This trial provided critical comparative data on the efficacy and safety profiles of raloxifene versus tamoxifen, helping to position raloxifene appropriately within the therapeutic landscape for high-risk postmenopausal women .

Adverse EventAssociation with RaloxifeneRisk Details
Venous thromboembolismIncreased risk1.7-fold increase (95% CI 0.93-3.14), absolute risk difference of 0.9 per 1000 woman-years
Hot flushesIncreased incidenceStatistically significant increase (p < 0.001)
Muscle crampsIncreased incidenceStatistically significant increase (p = 0.008)
Uterine polypsIncreased incidenceStatistically significant increase (p = 0.028)

The study found no significant differences in the incidence of myocardial infarction, stroke, uterine cancer, endometrial hyperplasia, ovarian cancer, or postmenopausal bleeding between raloxifene and placebo groups (p > 0.5) .

Contraindications

Raloxifene is contraindicated in several scenarios:

  • Women with active or history of venous thromboembolic disorders

  • Women who are or may become pregnant

  • Women with hypersensitivity to raloxifene or any component of the formulation

  • Women experiencing vasomotor symptoms requiring treatment, as raloxifene may exacerbate these symptoms

Comparison with Other Selective Estrogen Receptor Modulators

Raloxifene hydrochloride represents one of several selective estrogen receptor modulators, but with distinct tissue selectivity and clinical applications. Compared to first-generation SERMs like tamoxifen, raloxifene offers particular advantages:

  • No stimulatory effects on endometrial tissue

  • Comparable efficacy in preventing estrogen receptor-positive breast cancers

  • Similar favorable effects on bone mineral density

  • Equivalent positive effects on lipid metabolism

The primary clinical disadvantage of raloxifene compared to tamoxifen is its propensity to cause hot flushes, which precludes its use in women with significant vasomotor symptoms .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator